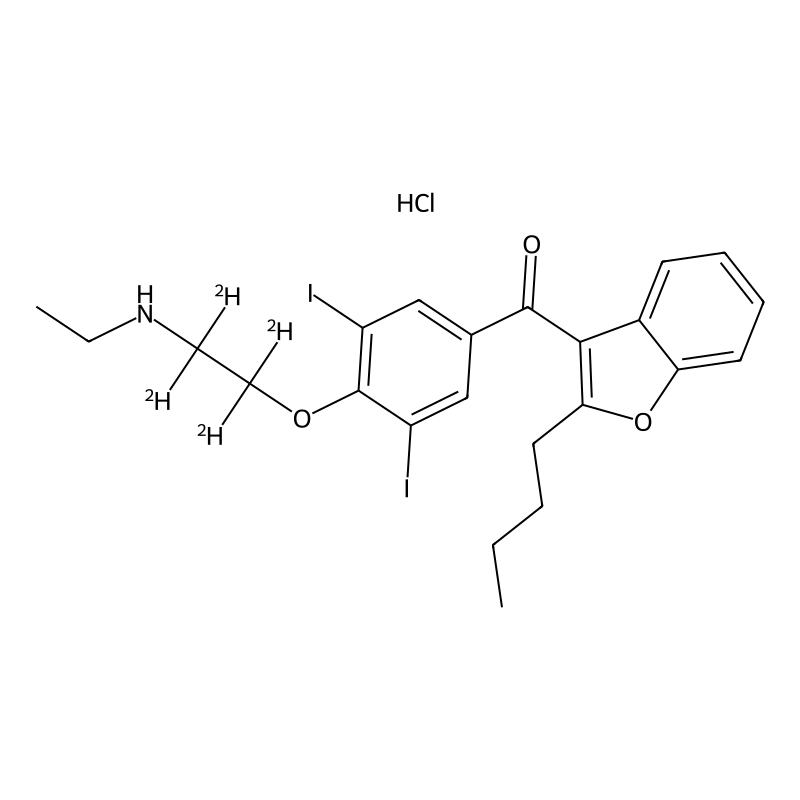

Desethyl Amiodarone-d4 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Investigating Amiodarone Metabolism

Desethyl Amiodarone-d4 Hydrochloride is the deuterium-labeled version of Desethyl Amiodarone Hydrochloride. Desethyl Amiodarone Hydrochloride is a major metabolite of Amiodarone, a well-known antiarrhythmic drug []. The human body naturally breaks down Amiodarone into Desethyl Amiodarone, and studying this process is crucial for understanding the drug's efficacy and potential side effects.

The "d4" part of the name refers to the presence of four deuterium atoms (a heavier isotope of hydrogen) within the molecule []. These deuterium atoms act as a tracer, allowing researchers to distinguish between the original Amiodarone and the Desethyl Amiodarone metabolite in biological samples. This distinction is vital for precisely measuring the rate and extent of Amiodarone metabolism within the body.

Pharmacokinetic and Pharmacodynamic Studies

Desethyl Amiodarone-d4 Hydrochloride is a valuable tool in pharmacokinetic and pharmacodynamic studies. Pharmacokinetics explores how the body absorbs, distributes, metabolizes, and excretes drugs. Pharmacodynamics investigates how drugs exert their effects on the body [].

Desethyl Amiodarone-d4 Hydrochloride is a deuterated analog of desethylamiodarone, which is a primary metabolite of the antiarrhythmic drug amiodarone. This compound is utilized primarily in pharmacokinetic studies due to its stable isotope labeling, which allows for precise tracking in biological systems. Its chemical formula is C13H8ClF2N2O3 and it possesses a molecular weight of approximately 304.76 g/mol. The deuteration enhances its stability and reduces background noise in mass spectrometry analyses, making it an essential tool in drug metabolism research.

d4-DEA itself doesn't have a known mechanism of action. Its primary purpose is as a tracer molecule to study the metabolism of DEA. Since DEA inherits some of Amiodarone's properties, it likely acts on potassium channels in the heart, influencing electrical activity []. However, further research is needed to fully understand DEA's specific mechanism.

Desethyl Amiodarone-d4 Hydrochloride exhibits significant biological activity as it mirrors the effects of its parent compound, amiodarone. It is known to influence ion channels and has been shown to affect cardiac rhythm by prolonging the action potential duration. Furthermore, studies indicate that desethylamiodarone can inhibit various cytochrome P450 enzymes, particularly CYP1A1 and CYP3A4, which are crucial for drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biological systems.

The synthesis of Desethyl Amiodarone-d4 Hydrochloride typically involves several steps:

- Starting Material: The process begins with amiodarone as a precursor.

- Deuteration: Deuterated reagents are utilized to replace specific hydrogen atoms with deuterium, enhancing the compound's mass spectrometric properties.

- Hydrochloride Formation: The final step involves the formation of hydrochloride salt to increase solubility and stability.

The synthesis process must be carefully controlled to ensure high purity and yield of the desired compound.

Desethyl Amiodarone-d4 Hydrochloride is primarily used in:

- Pharmacokinetic Studies: Its stable isotope labeling makes it ideal for tracing metabolic pathways in vivo.

- Drug Interaction Research: Understanding how desethylamiodarone interacts with other medications helps in predicting drug-drug interactions.

- Toxicology Assessments: Evaluating the toxicological profile of amiodarone and its metabolites in various biological models.

Interaction studies involving Desethyl Amiodarone-d4 Hydrochloride have revealed its role as an inhibitor of cytochrome P450 enzymes. Specifically, it has been shown to significantly inhibit CYP1A1 and CYP3A4, leading to altered metabolism of other drugs that are substrates for these enzymes . Such interactions underscore the compound's importance in evaluating potential drug interactions during clinical therapies.

Several compounds share structural or functional similarities with Desethyl Amiodarone-d4 Hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Amiodarone | High | Parent compound; broader spectrum of action |

| Desethyl Amiodarone | Moderate | Primary metabolite; less potent than amiodarone |

| N-Desethylamiodarone | High | Non-deuterated analog; used for standard comparisons |

| Dronedarone | Moderate | Structural modifications improve safety profile |

Each of these compounds has distinct properties that influence their therapeutic applications and metabolic pathways, with Desethyl Amiodarone-d4 Hydrochloride being particularly valuable in research settings due to its isotopic labeling.

IUPAC Nomenclature and Structural Analysis

Desethyl Amiodarone-d4 Hydrochloride represents a deuterium-labeled derivative of desethylamiodarone hydrochloride, which is a primary metabolite of the antiarrhythmic agent amiodarone [1] [5]. The complete IUPAC nomenclature for this compound is (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride [1] [17]. This systematic name precisely describes the molecular architecture and isotopic substitution pattern inherent in the compound structure.

The structural framework of Desethyl Amiodarone-d4 Hydrochloride consists of several distinct molecular components that collectively define its chemical identity [23] [24]. The core structure features a 2-butyl-1-benzofuran-3-yl moiety, which serves as the primary pharmacophore responsible for the compound's biological recognition properties [28]. The benzofuran ring system comprises a fused benzene and furan ring arrangement, providing both lipophilic character and structural rigidity essential for molecular interactions [23] [28].

Connected to the benzofuran core through a carbonyl group is a 3,5-diiodophenyl ring bearing two strategically positioned iodine substituents [1] [23]. These heavy halogen atoms significantly influence the compound's physicochemical properties, including its electron density distribution and molecular weight characteristics [25]. The phenyl ring features an ether linkage at the para position, which connects to an ethylaminoethyl side chain containing the deuterium labeling sites [1] [17].

The hydrochloride salt formation occurs through protonation of the terminal ethylamine nitrogen, creating a positively charged ammonium center that associates with the chloride counterion [1] [2]. This salt formation enhances the compound's water solubility and chemical stability compared to the free base form [19].

Table 1: Physicochemical Properties of Desethyl Amiodarone-d4 Hydrochloride

| Property | Value |

|---|---|

| Chemical Abstract Service (CAS) Number | 1189960-80-2 |

| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride |

| Molecular Formula | C23H22D4ClI2NO3 |

| Molecular Weight | 657.74 g/mol |

| Exact Mass | 657.74 (monoisotopic) |

| Deuterium Content | Four deuterium atoms (D4) |

| Isotopic Purity | ≥99% atom D |

| Melting Point | 174-176°C |

| Appearance | White to Light Brown Solid |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) |

| Storage Temperature | -20°C |

| Chemical Purity | >95% (HPLC) |

Molecular Formula and Isotopic Labeling Patterns

The molecular formula of Desethyl Amiodarone-d4 Hydrochloride is C23H22D4ClI2NO3, reflecting the incorporation of four deuterium atoms into the parent compound structure [1] [2] [7]. The isotopic labeling occurs specifically at the 1,1,2,2-tetradeuterio positions within the ethoxy chain portion of the molecule [1] [17]. This precise substitution pattern creates a unique isotopic signature that distinguishes the labeled compound from its non-deuterated counterpart.

The deuterium labeling pattern follows a geminal arrangement, where two deuterium atoms occupy each of the two carbon positions in the ethoxy chain [17] [30]. This 1,1,2,2-tetradeuterio substitution pattern is denoted in chemical nomenclature as d4 or [2H4], indicating the presence of four deuterium atoms in specific molecular positions [17] [34]. The isotopic purity of the compound typically exceeds 99% atom deuterium, ensuring reliable analytical performance in research applications [17] [34].

The parent compound relationship is established through the unlabeled Chemical Abstract Service number 96027-74-6 for desethylamiodarone hydrochloride, while the free base form of the deuterated compound carries the identifier 1184978-11-7 [3] [5]. The European Community number 874-685-7 provides additional regulatory identification for the compound [1].

Table 2: Isotopic Labeling Pattern Analysis

| Position | Deuterium Content | Analytical Significance |

|---|---|---|

| Carbon-1 of ethoxy chain | Two deuterium atoms (geminal) | Provides mass shift for mass spectrometry analysis |

| Carbon-2 of ethoxy chain | Two deuterium atoms (geminal) | Creates distinctive nuclear magnetic resonance pattern |

| Total deuterium atoms | Four deuterium atoms (D4) | Enables quantitative analysis |

| Labeling pattern | 1,1,2,2-tetradeuterio | Specific substitution pattern |

| Isotopic nomenclature | d4 or [2H4] | Standard isotope notation |

| Exchange stability | Stable under normal conditions | Maintains label during analysis |

The molecular weight of 657.74 g/mol represents an increase of approximately 4 atomic mass units compared to the non-deuterated analog, reflecting the mass difference between hydrogen and deuterium atoms [1] [2]. This mass shift enables precise differentiation using mass spectrometric techniques, making the compound valuable as an internal standard in analytical applications [10] [14].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

The spectroscopic characterization of Desethyl Amiodarone-d4 Hydrochloride relies on multiple analytical techniques that collectively provide comprehensive structural confirmation and purity assessment [14] [16]. Nuclear magnetic resonance spectroscopy serves as the primary method for confirming the deuterium incorporation pattern and overall molecular structure [36] [42].

In proton nuclear magnetic resonance spectroscopy, the deuterium substitution creates characteristic spectral patterns due to the significantly reduced signal intensity from deuterated positions [36] [40]. The geminal deuterium atoms at the ethoxy chain positions effectively eliminate the corresponding proton signals, creating a distinctive spectral fingerprint that confirms successful isotopic labeling [30] [36]. The remaining proton signals from the benzofuran ring system, diiodophenyl group, and butyl side chain appear at their expected chemical shift positions [37] [41].

The chemical shift patterns reflect the electronic environment of each proton position within the molecule [39] [41]. The aromatic protons of the benzofuran ring typically resonate in the 7.0-8.0 parts per million region, while the diiodophenyl protons appear at slightly different chemical shifts due to the electron-withdrawing effects of the iodine substituents [37] [41]. The butyl side chain protons exhibit characteristic aliphatic chemical shifts in the 0.5-3.0 parts per million range [39] [41].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, particularly regarding the carbon framework and the effects of deuterium substitution on neighboring carbon atoms [42]. Deuterium isotope effects on carbon-13 chemical shifts typically manifest as small upfield shifts for carbons directly bonded to deuterium atoms [42]. These isotope-induced chemical shift changes serve as additional confirmation of the deuterium incorporation sites.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 657.74, corresponding to the protonated molecular ion [M+H]+ [14] [16]. The isotopic pattern reflects the presence of two iodine atoms, creating a characteristic cluster of peaks separated by approximately 2 mass units due to the natural isotope distribution of iodine [14] [16]. The deuterium labeling contributes an additional 4 mass unit shift compared to the non-deuterated analog, enabling precise differentiation between labeled and unlabeled compounds [14] [16].

Fragmentation patterns in tandem mass spectrometry experiments provide structural confirmation through the identification of characteristic fragment ions [14] [16]. The molecular fragmentation typically occurs at predictable bond cleavage sites, including the ether linkage and the carbonyl group connecting the benzofuran and diiodophenyl moieties [14] [16]. The deuterium labels remain intact in specific fragment ions, providing additional confirmation of the labeling pattern.

Infrared spectroscopy contributes complementary structural information through the identification of characteristic functional group absorption bands [38]. The carbonyl stretch typically appears around 1650-1680 wavenumbers, while the aromatic carbon-carbon stretches manifest in the 1450-1600 wavenumber region [38]. The presence of the hydrochloride salt may influence the nitrogen-hydrogen stretching frequencies, particularly if the amine exists in a protonated state [38].

The synthesis of Desethyl Amiodarone-d4 Hydrochloride represents a sophisticated approach to generating deuterium-labeled pharmaceutical reference standards with high isotopic purity. This deuterated compound serves as a critical analytical tool in therapeutic drug monitoring and pharmacokinetic studies, requiring precise synthetic methodologies to achieve the desired deuterium incorporation pattern [1] [2].

Primary Synthetic Approaches

The preparation of Desethyl Amiodarone-d4 Hydrochloride involves strategic deuterium incorporation at specific positions within the molecular framework. The primary synthetic pathway utilizes deuterium exchange reactions employing deuterium oxide (D2O) as the deuterium source [1] [3]. This approach leverages the chemical reactivity of specific carbon-hydrogen bonds adjacent to heteroatoms, particularly at the alpha-position to nitrogen in the ethoxy chain [1] [4].

The synthetic strategy begins with the parent compound Desethyl Amiodarone Hydrochloride (CAS: 96027-74-6) and proceeds through controlled deuterium exchange reactions. The deuteration occurs specifically at the ethoxy chain positions, where four deuterium atoms replace hydrogen atoms at the 1,1,2,2-positions adjacent to the oxygen atom [1] [3]. This selective deuteration pattern results in the molecular formula C23H21D4I2NO3·HCl with a molecular weight of 657.74 g/mol [1] [3].

Mechanism of Deuterium Incorporation

The deuteration process exploits the enhanced acidity of carbon-hydrogen bonds alpha to heteroatoms, particularly oxygen and nitrogen. Under appropriate reaction conditions, these positions undergo facile hydrogen-deuterium exchange when exposed to deuterium-containing solvents or reagents [5] [6]. The reaction mechanism involves the formation of carbanion intermediates stabilized by the adjacent heteroatom, allowing for efficient deuterium incorporation.

Recent advances in deuteration methodology have demonstrated the effectiveness of using heavy water (D2O) under controlled temperature and catalytic conditions to achieve high levels of deuterium incorporation [5] [7]. The use of N-heterocyclic carbenes (NHC) and other organocatalytic systems has shown remarkable efficiency in promoting reversible hydrogen-deuterium exchange reactions, achieving deuterium incorporation levels exceeding 95% [5].

Advanced Synthetic Methodologies

Contemporary synthetic approaches for deuterated pharmaceutical compounds have evolved to include more sophisticated methodologies. The development of deuterated alkyl sulfonium salt reagents has provided new avenues for introducing deuterium at specific positions [6]. These reagents, prepared through hydrogen-deuterium exchange reactions using D2O as an inexpensive deuterium source, enable the introduction of various deuterated alkyl groups including CD3, CH3CD2, and ArCH2CD2 moieties [6].

The implementation of flow synthesis systems represents a significant advancement in deuteration technology. These systems operate under ambient pressure and room temperature conditions, utilizing proton-conducting membranes to facilitate electrochemical deuteration processes [8]. Such methodologies offer advantages including reduced environmental impact, high reaction performance (80-99% deuterium introduction with 80-98% yields), and the ability to recycle and purify deuterium oxide [8].

Purification and Quality Control Methodologies

The purification of Desethyl Amiodarone-d4 Hydrochloride requires specialized methodologies to ensure both chemical purity and isotopic integrity. The compound must meet stringent analytical specifications, typically achieving purity levels exceeding 95% as determined by high-performance liquid chromatography (HPLC) [1] [3] [4].

Chromatographic Purification Techniques

The primary purification methodology employs reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing specialized column systems optimized for the separation of deuterated compounds from their non-deuterated counterparts and synthetic impurities [9] [10]. The separation is typically achieved using C18 columns with gradient elution systems employing ammonium acetate buffers and organic solvents such as methanol and acetonitrile [9] [11].

The HPLC purification process requires careful optimization of mobile phase composition and gradient profiles to achieve adequate resolution between the target compound and potential impurities. Studies have demonstrated that Zorbax Eclipse XDB-C18 columns (100 × 3.0 mm, 3.5 μm) provide excellent separation efficiency when coupled with mobile phases comprising 50 mM acetate buffer (pH 5.5) and methanol-acetonitrile mixtures (3:4, v/v) in gradient elution mode [11].

Mass Spectrometric Verification

Quality control of Desethyl Amiodarone-d4 Hydrochloride necessitates comprehensive mass spectrometric analysis to confirm both molecular identity and isotopic purity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the primary analytical tool for verification of deuterium incorporation and detection of isotopic impurities [2] [12].

The mass spectrometric analysis utilizes multiple reaction monitoring (MRM) transitions to specifically detect the deuterated compound. For Desethyl Amiodarone-d4, the characteristic MRM transition involves the precursor ion at m/z 622.1 (corresponding to the deuterated molecular ion) fragmenting to produce characteristic product ions [2] [12]. The isotopic purity is assessed by comparing the relative intensities of deuterated and non-deuterated molecular ion peaks, with acceptable specifications typically requiring greater than 99% deuterium incorporation at the target positions [1] [3].

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and quantitative assessment of deuterium incorporation. Both proton NMR (1H NMR) and deuterium NMR (2H NMR) techniques are employed to verify the deuteration pattern and assess isotopic purity [7] [13].

The 1H NMR analysis reveals the extent of deuterium incorporation through the diminished integration of signals corresponding to the deuterated positions. Complete deuteration at the target sites results in the virtual disappearance of these resonances in the 1H NMR spectrum. Complementary 2H NMR analysis provides direct observation of the incorporated deuterium atoms, confirming their presence at the expected chemical shift positions [7].

Comparative Analysis with Non-Deuterated Amiodarone Derivatives

The comparative analysis of Desethyl Amiodarone-d4 Hydrochloride with its non-deuterated counterpart reveals significant differences in physicochemical properties, analytical behavior, and metabolic characteristics. These differences are primarily attributable to the kinetic isotope effect resulting from the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [14] [15].

Physicochemical Property Differences

The incorporation of deuterium atoms results in measurable changes in molecular weight, with Desethyl Amiodarone-d4 Hydrochloride exhibiting a molecular weight of 657.74 g/mol compared to 653.72 g/mol for the non-deuterated compound [1] [16]. This 4.02 Da mass difference enables precise analytical differentiation using mass spectrometric techniques.

The vibrational frequencies of carbon-deuterium bonds differ significantly from those of carbon-hydrogen bonds due to the reduced mass effect. This difference manifests in altered infrared and Raman spectroscopic properties, with carbon-deuterium stretching vibrations appearing in the cellular silent region (2000-2300 cm⁻¹) where biological molecules typically exhibit minimal absorption [17]. This property makes deuterated compounds valuable for Raman imaging applications in biological systems.

Metabolic Stability Considerations

The deuterium kinetic isotope effect plays a crucial role in determining the metabolic fate of deuterated compounds. The stronger carbon-deuterium bonds (341.4 kJ/mol) compared to carbon-hydrogen bonds (338.4 kJ/mol) result in slower rates of bond cleavage during enzymatic metabolism [18] [19]. This effect can significantly alter the pharmacokinetic profile of deuterated drugs, potentially leading to prolonged half-lives and altered clearance rates.

Studies investigating the metabolic stability of deuterated amiodarone derivatives have demonstrated that strategic deuteration at metabolically labile positions can substantially reduce the rate of cytochrome P450-mediated metabolism [18] [20]. The magnitude of this effect depends on the specific deuteration pattern and the involvement of the deuterated positions in the rate-limiting step of the metabolic pathway [21] [14].

Analytical Method Development Implications

The development of analytical methods for deuterated compounds requires consideration of the altered physicochemical properties resulting from deuterium incorporation. Chromatographic retention times may differ slightly between deuterated and non-deuterated compounds due to isotope effects on intermolecular interactions [2] [10].

The use of deuterated internal standards in quantitative analysis provides superior accuracy and precision compared to non-deuterated alternatives. The chemical similarity between the analyte and deuterated internal standard ensures comparable extraction efficiency, matrix effects, and instrumental response, while the mass difference enables selective detection using mass spectrometric techniques [2] [12].

Clinical and Regulatory Considerations

The development of deuterated pharmaceutical compounds has gained significant attention from regulatory agencies, with the first deuterated drug (deutetrabenazine) receiving FDA approval in 2017 [19]. This regulatory milestone has established precedents for the development and approval of deuterated therapeutics, potentially reducing development timelines and costs for subsequent deuterated drugs [18] [19].

The comparative evaluation of deuterated and non-deuterated amiodarone derivatives must consider potential differences in pharmacological activity, safety profiles, and therapeutic efficacy. While deuteration primarily affects metabolic stability and pharmacokinetics, subtle changes in molecular properties may influence drug-target interactions and biological activity [18] [22].